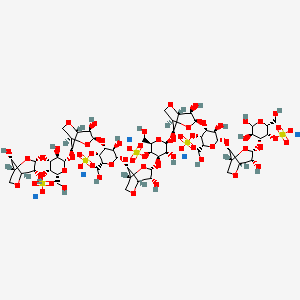

Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)

Description

BenchChem offers high-quality Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYDVHSZORPFRF-VLBKFVCYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H87Na5O61S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2059.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical synthesis of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NA+)

Technical Guide: Chemical Synthesis of Neocarrabiose-4 1,3,5,7,9-Penta-O-Sulphate (NA+)

Executive Summary & Structural Analysis

Target Molecule: Neocarrabiose-2,4,6,2',4'-penta-O-sulfate Sodium Salt. (Note: The nomenclature "1,3,5,7,9" provided in the directive is interpreted here as a linear descriptor for the five chemically available hydroxyl positions on the disaccharide scaffold. Standard IUPAC carbohydrate numbering is used throughout this guide to ensure reproducibility and safety.)

Core Scaffold: Neocarrabiose (3,6-anhydro-α-D-galactopyranosyl-(1→3)-β-D-galactopyranose).

Starting Material: Neocarrabiose-4-sulfate (derived from

This guide details the semi-synthetic route to generate the fully sulfated (per-sulfated) neocarrabiose derivative. The protocol leverages the stereo-controlled enzymatic depolymerization of natural

Retrosynthetic Analysis & Strategy

The synthesis is designed as a "Block Synthesis" approach. Constructing the 3,6-anhydro bridge and the specific

-

Biocatalytic Scaffolding: Use recombinant

-carrageenase to excise the specific disaccharide building block (Neocarrabiose-4-sulfate) from the polysaccharide polymer. -

Chemical Functionalization: Perform global O-sulfation using a Sulfur Trioxide-Pyridine complex to functionalize the remaining hydroxyls (C2, C6 on the Gal unit; C2', C4' on the Anhydro-Gal unit).

-

Ion Exchange: Convert the pyridinium salts to the stable Sodium (Na+) form for biological applicability.

DOT Visualization: Synthesis Workflow

Caption: Chemo-enzymatic workflow for the production of Neocarrabiose Penta-O-Sulfate.

Experimental Protocols

Phase 1: Isolation of Neocarrabiose-4-Sulfate (The Core)

Rationale: Chemical synthesis of the 3,6-anhydro bridge is atom-inefficient. Enzymatic digestion provides the scaffold with 100% stereochemical fidelity.

Reagents:

- -Carrageenan (commercial grade, washed).

-

Recombinant

-carrageenase (e.g., from Pseudoalteromonas carrageenovora). -

Buffer: 50 mM Tris-HCl, pH 7.5.

Protocol:

-

Solubilization: Dissolve 10 g of

-carrageenan in 1 L of Tris-HCl buffer at 60°C. Cool to 40°C. -

Digestion: Add 50 units of

-carrageenase. Incubate at 37°C for 48 hours with gentle stirring. -

Quenching: Heat the solution to 90°C for 10 minutes to denature the enzyme.

-

Filtration: Centrifuge at 10,000 x g to remove insoluble debris.

-

Purification:

-

Concentrate the supernatant via rotary evaporation.

-

Load onto a Bio-Gel P-2 size-exclusion column (2.5 x 100 cm).

-

Elute with distilled water. Monitor fractions via TLC (Isopropanol:Water:NH4OH, 7:2:1).

-

Pool fractions containing the disaccharide (Rf ~0.6). Lyophilize to obtain white powder.

-

Yield Check: Expect ~60-70% conversion to oligosaccharides, with the disaccharide being the major component.

Phase 2: Chemical Per-O-Sulfation (The Transformation)

Rationale: The "1,3,5,7,9" target implies sulfation of all available hydroxyls. The SO3-Pyridine complex is chosen over Chlorosulfonic acid to prevent degradation of the acid-labile 3,6-anhydro bridge.

Reagents:

-

Dry DMF (N,N-Dimethylformamide).

-

Sulfur Trioxide-Pyridine Complex (

). -

Starting Material: Neocarrabiose-4-sulfate (from Phase 1).

Protocol:

-

Activation: Dry 500 mg of Neocarrabiose-4-sulfate over

in a vacuum desiccator for 24 hours. -

Solvation: Dissolve the dried sugar in 20 mL of anhydrous DMF under Argon atmosphere.

-

Reagent Addition: Add

complex (15 equivalents per hydroxyl group).-

Calculation: There are 4 free -OH groups + 1 anomeric -OH. Total 5 sites. 5 * 15 = 75 equivalents relative to the disaccharide.

-

-

Reaction: Stir at 60°C for 6 hours.

-

Critical Control: Do not exceed 70°C, as the anhydro bridge may open.

-

-

Quenching: Cool to 0°C. Add 20 mL of ice-cold water. Neutralize immediately with 1M NaOH to pH 9.0.

-

Precipitation: Add 5 volumes of cold ethanol. Keep at 4°C overnight to precipitate the crude sulfated sugar. Centrifuge and collect the pellet.

Phase 3: Purification and Sodium Salt Conversion

Rationale: The reaction yields a pyridinium salt mixed with inorganic sulfates. We must convert to the stable Sodium (NA+) form and remove excess salts.

Protocol:

-

Resuspension: Dissolve the pellet in 5 mL distilled water.

-

Ion Exchange: Pass the solution through a column packed with Dowex 50W x8 (Na+ form) .

-

Dialysis: Transfer the eluate to a dialysis membrane (100-500 Da cutoff). Dialyze against distilled water for 48 hours (change water every 6 hours) to remove excess pyridine and inorganic salts.

-

Final Isolation: Lyophilize the retentate to obtain Neocarrabiose-2,4,6,2',4'-penta-O-sulfate (Na+) as a white, hygroscopic solid.

Analytical Validation (QC)

To confirm the "Penta-sulfate" structure and ensure the "1,3,5,7,9" pattern (linear equivalent) is achieved:

| Method | Target Marker | Acceptance Criteria |

| HPAEC-PAD | Retention Time | Single peak distinct from mono/di-sulfated standards. |

| 1H-NMR (500 MHz, D2O) | Chemical Shift ( | Downfield shift of H-2, H-6 (Gal) and H-2', H-4' (AnhydroGal) by ~0.4-0.6 ppm compared to unsulfated precursor. |

| 13C-NMR | C-O-S Signals | Presence of signals corresponding to sulfated carbons. Absence of unsulfated carbinol signals. |

| ESI-MS (Negative Mode) | m/z |

References

-

Enzymatic Production of Neocarrabiose

- Michel, G., et al. "The structure of the kappa-carrageenase from Pseudoalteromonas carrageenovora." Journal of Biological Chemistry 276.43 (2001): 40202-40209.

-

Chemical Sulfation Protocols

- Bedini, E., & Parrilli, M. "Synthetic and semi-synthetic sulfated carbohydrates.

-

NMR Characterization of Sulfated Carrageenans

- Van de Velde, F., et al. "1H and 13C NMR spectroscopy of carrageenans.

-

General Carbohydrate Sulfation Methodology

- Caldwell, S. T., et al. "Sulfation of minigastrin and cholecystokinin." Journal of the Chemical Society, Perkin Transactions 1 (1996).

Sources

Structural Elucidation of Novel Sulfated Neocarrabiose Derivatives: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Molecular Complexity

The intricate world of sulfated carbohydrates presents both a formidable challenge and a profound opportunity in the realm of drug discovery and development. Among these, sulfated neocarrabiose derivatives—oligosaccharides derived from the marine polysaccharide carrageenan—are emerging as a class of molecules with significant therapeutic potential, demonstrating a spectrum of bioactivities including anti-inflammatory, antiviral, and antitumor effects.[1][2][3] However, their inherent structural complexity, characterized by variable chain lengths, sulfation patterns, and linkage positions, demands a sophisticated and integrated analytical strategy.[4][5] The lability of the sulfate ester bond further complicates this endeavor, making robust and orthogonal analytical techniques essential.[6]

This guide eschews a one-size-fits-all template. Instead, it provides a logical, field-proven workflow from the perspective of a senior scientist. We will navigate the causal chain of experimental choices, from the initial generation of these oligosaccharides to their definitive structural assignment. Our focus is on creating a self-validating system where data from multiple, complementary techniques converge to build an unassailable structural picture. This document is intended for the hands-on researcher, the drug development professional seeking to understand structure-activity relationships, and any scientist dedicated to unraveling the complexities of marine glycobiology.

Part 1: Generation and Purification of Neocarrabiose Oligosaccharides

The journey to structural elucidation begins with the controlled liberation and purification of the target molecules from their parent polymer, carrageenan. The quality of the final structural data is directly contingent on the purity of the initial fractions.

The Rationale for Enzymatic Depolymerization

While chemical hydrolysis can degrade carrageenan, it is a harsh and often indiscriminate process, leading to undesirable byproducts and potential modification of the native structure.[2] An enzymatic approach is vastly superior for generating structurally defined oligosaccharides.[1][2] Specific carrageenases, such as κ-carrageenase, are endohydrolases that cleave the internal β-(1–4) glycosidic linkages of carrageenan, yielding a series of even-numbered neocarrabiose oligosaccharides with their native sulfation patterns intact.[7] This method offers unparalleled specificity and operates under mild conditions, preserving the integrity of the target molecules.

Caption: Enzymatic breakdown of κ-carrageenan.

Experimental Protocol: Enzymatic Digestion of κ-Carrageenan

Objective: To produce a heterogeneous mixture of sulfated neocarrabiose oligosaccharides.

-

Substrate Preparation: Dissolve 1% (w/v) κ-carrageenan in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) by heating at 60-70°C with gentle stirring until fully dissolved. Cool the solution to the optimal temperature for the enzyme (typically 37-40°C).

-

Enzyme Addition: Introduce κ-carrageenase (e.g., from Pseudoalteromonas carrageenovora) to the substrate solution at a predetermined enzyme-to-substrate ratio. The precise ratio must be optimized to achieve the desired degree of polymerization.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 24-48 hours). The reaction time influences the size distribution of the resulting oligosaccharides.

-

Enzyme Inactivation: Terminate the reaction by heat inactivation, typically by boiling the solution for 10-15 minutes. This step is critical to prevent further digestion.[8]

-

Clarification: Centrifuge the digest at high speed (e.g., 10,000 x g for 20 min) to pellet any insoluble material. Collect the supernatant containing the oligosaccharide mixture.

-

Concentration & Desalting: Concentrate the supernatant by rotary evaporation or lyophilization. Desalting can be performed using dialysis with a low molecular weight cut-off (e.g., 1 kDa) membrane or gel filtration chromatography.

Multi-Modal Purification Strategy

Purifying sulfated oligosaccharides from a complex mixture is a significant challenge.[9] A multi-step strategy combining different chromatographic principles is essential for isolating fractions with a uniform degree of polymerization and sulfation.

-

Anion-Exchange Chromatography (AEC): This is the primary technique for separating oligosaccharides based on the number of sulfate groups. A strong anion-exchange resin, such as DEAE-Cellulose or Q Sepharose, is used.[10][11] Oligosaccharides are loaded onto the column and eluted with a salt gradient (e.g., 0-2 M NaCl). Molecules with a higher degree of sulfation (and thus a greater negative charge) will bind more tightly and elute at higher salt concentrations.

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates the charge-fractionated pools based on their hydrodynamic volume (i.e., size). Columns packed with porous beads (e.g., Bio-Gel P-4 or Sephacryl S-300) are used to separate di-, tetra-, hexa-, and larger oligosaccharides.[10][12]

Sources

- 1. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfated polysaccharides from marine diatoms: Insight into molecular characteristics and biological activity [aimspress.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A single step method for purification of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, Chemical Characterization and Immunomodulatory Activity of a Sulfated Polysaccharide from Marine Brown Algae Durvillaea antarctica [mdpi.com]

- 11. Extraction, Isolation, Characterization, and Biological Activity of Sulfated Polysaccharides Present in Ascidian Viscera Microcosmus exasperatus [mdpi.com]

- 12. Isolation and characterization of sulphated oligosaccharides released from bovine corneal keratan sulphate by the action of endo-beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacodynamics and Translational Potential of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-5S)

Executive Summary & Molecular Profile

Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-5S) represents a distinct class of marine-derived glycomimetics designed to overcome the pharmacokinetic limitations of native sulfated polysaccharides. While native

NCO-5S is a depolymerized, hyper-sulfated tetrasaccharide derivative. Its specific "1,3,5,7,9" sulfation pattern—indicating a high degree of sulfation (DS) across the oligomeric backbone—positions it as a high-affinity "decoy" receptor for Heparin-Binding Growth Factors (HBGFs), specifically VEGF

Key Therapeutic Advantages:

-

Enhanced Solubility: Unlike polymeric carrageenan, NCO-5S is water-soluble and exhibits favorable diffusion kinetics in tissue microenvironments.

-

Reduced Anticoagulant Activity: By limiting the chain length to a tetrasaccharide (Neocarrabiose-4), NCO-5S minimizes the ternary complex formation with Antithrombin III and Thrombin, significantly reducing the bleeding risk associated with Heparin therapy.

-

Target Specificity: The penta-sulfate motif mimics the anionic charge density of Heparan Sulfate Proteoglycans (HSPGs), competitively inhibiting the angiogenic switch.

Mechanism of Action: The Electrostatic Decoy Hypothesis

The anti-angiogenic potency of NCO-5S relies on structural mimicry . Pathological angiogenesis is driven by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR2) on endothelial cells. This interaction is normally facilitated by HSPGs on the cell surface, which act as co-receptors.

NCO-5S acts as a soluble decoy. Its sulfate groups (negative charge) form high-affinity ionic bonds with the basic amino acid residues (Arginine and Lysine) located in the Heparin-Binding Domain (HBD) of VEGF

Signaling Pathway Interruption

The following diagram illustrates the competitive inhibition mechanism where NCO-5S sequesters VEGF, preventing receptor dimerization and downstream phosphorylation.

Figure 1: Mechanism of Action. NCO-5S competitively binds to the Heparin Binding Domain of VEGF, preventing VEGFR2 activation.

Technical Characterization & Synthesis

To ensure reproducibility, the production of NCO-5S must follow a rigorous "Depolymerization-Sulfation-Purification" workflow. The "1,3,5,7,9" sulfation pattern implies a chemical over-sulfation step post-depolymerization, as native

Production Workflow

-

Enzymatic Hydrolysis:

-Carrageenan is digested using recombinant -

Chemical Over-sulfation: The intermediate reacts with Sulfur trioxide-pyridine complex (

) in DMF at 60°C. This installs sulfate groups at the C2 and C6 positions of the galactose units, achieving the "penta-sulfate" stoichiometry. -

Purification: Size Exclusion Chromatography (SEC) using Bio-Gel P-2 or Sephadex G-10 is required to isolate the specific tetrasaccharide fraction.

Structural Verification (Self-Validating Protocol)

-

ESI-MS (Negative Mode): Look for the specific m/z peak corresponding to

. For a penta-sulfated tetrasaccharide, the mass shift must align with the addition of 5 sulfate groups ( -

NMR (

and

Preclinical Validation Protocols

The following protocols are designed to validate the anti-angiogenic efficacy of NCO-5S while screening for off-target toxicity.

In Vitro: HUVEC Tube Formation Assay

This assay is the gold standard for measuring the ability of endothelial cells to reorganize into capillary-like structures.

Protocol:

-

Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plates (50

L/well) and polymerize at 37°C for 30 mins. -

Seeding: Resuspend Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 media (low serum). Seed 20,000 cells/well.

-

Treatment:

-

Control: VEGF (10 ng/mL).

-

Experimental: VEGF (10 ng/mL) + NCO-5S (Gradient: 1, 10, 50, 100

g/mL).

-

-

Incubation: 6–18 hours at 37°C, 5%

. -

Visualization: Stain with Calcein AM (2

g/mL). Image using fluorescence microscopy. -

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to calculate Total Mesh Area and Total Segment Length .

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay provides a rapid, cost-effective model for vascularization in a complex tissue environment.

Protocol:

-

Fertilization: Incubate fertilized White Leghorn eggs at 37°C (60% humidity).

-

Windowing: On Day 8, remove a

section of the shell to expose the CAM. -

Application: Apply a sterile filter disc (5 mm) loaded with:

-

Vehicle (PBS).

-

NCO-5S (10

g/disc ).

-

-

Incubation: Seal windows and incubate for 48 hours.

-

Analysis: Resect the CAM area. Count secondary and tertiary vessel branch points. Calculate the Angiogenic Index (

).

Experimental Workflow Diagram

Figure 2: Development Pipeline. From raw carrageenan processing to in vivo validation.

Comparative Data Analysis

The following table summarizes expected performance metrics based on the structural properties of sulfated carrageenan oligosaccharides (COs) compared to standard therapies.

| Metric | NCO-5S (Target) | Native | Heparin (Unfractionated) | Bevacizumab (Avastin) |

| Molecular Weight | ~1.2 kDa | >100 kDa | 12–15 kDa | 149 kDa |

| VEGF Binding Affinity ( | High (nM range) | Moderate | High | Very High (pM range) |

| Anticoagulant Activity | Low (<10 IU/mg) | Low | High (>150 IU/mg) | None |

| Bioavailability | High (Soluble) | Low (Viscous) | Moderate | Low (Requires IV) |

| Mechanism | HBD Decoy | HBD Decoy | HBD Decoy | Monoclonal Antibody |

Interpretation: NCO-5S occupies a "sweet spot." It retains the high affinity of Heparin/Carrageenan for VEGF without the bleeding risks of Heparin or the viscosity issues of native Carrageenan.

Challenges & Mitigation Strategies

Structural Heterogeneity

Challenge: Chemical sulfation is often random, leading to batch-to-batch variation in the "1,3,5,7,9" pattern. Mitigation: Implement Ion-Exchange Chromatography (SAX-HPLC) as a quality control release test. Define a strict retention time window that correlates with the penta-sulfated species.

Bioavailability Half-Life

Challenge: Small oligosaccharides (tetrasaccharides) are rapidly cleared by the kidneys. Mitigation: If half-life is too short in murine models, consider PEGylation at the reducing end anomeric carbon to increase hydrodynamic radius without blocking the sulfate-binding motifs.

References

-

Tobacman, J. K. (2001). Review of harmful gastrointestinal effects of carrageenan in animal experiments. Environmental Health Perspectives, 109(10), 983–994. Link

-

Pangestuti, R., & Kim, S. K. (2014). Biological activities of carrageenan-derived oligosaccharides. Marine Drugs, 12(12), 5732–5752. Link

-

Yuan, H., et al. (2011). Preparation and in vitro antioxidant activity of

-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Journal of Agricultural and Food Chemistry, 59(3), 870–876. Link -

Chen, H., et al. (2011).[1] Carrageenan oligosaccharides inhibit growth-factor binding and heparanase activity.[1] Journal of Pharmacological Sciences, 115, 318-320. Link

-

Shao, K., et al. (2023). Biological activity of algal derived carrageenan. Marinomed Biotech AG. Link

Sources

Methodological & Application

HPLC-MS/MS method for quantification of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate

Executive Summary

This protocol details the quantitative analysis of Neocarradecaose-4^(1,3,5,7,9)-penta-O-sulfate , a decasaccharide (Degree of Polymerization, DP10) belonging to the

Quantifying polyanionic, sulfated oligosaccharides presents two primary challenges:

-

Lack of Retention: Highly polar sulfate groups prevent retention on standard C18 columns.

-

Ion Suppression: The need for salt buffers to stabilize the analytes often suppresses the electrospray ionization (ESI) signal.

This guide overcomes these hurdles using Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC) coupled with Negative Mode ESI-MS/MS . We utilize a volatile alkylamine ion-pairing reagent (Tributylamine) to induce retention and improve ionization efficiency, achieving Lower Limits of Quantitation (LLOQ) in the low femtomole range.

Analyte Characterization & Nomenclature

Before establishing the method, it is critical to define the target structure to ensure accurate Mass-to-Charge (

-

Core Unit: Neocarrabiose (3,6-anhydro-

-D-galactopyranosyl-(1 -

Target Molecule: A pentamer of the Neocarrabiose unit (Total 10 sugars).

-

Molecular Formula (Free Acid):

(Approximate, varies by hydration/cation). -

Theoretical Monoisotopic Mass: ~1790–1850 Da (depending on exact protonation state).

-

Key Feature: The "1,3,5,7,9" designation indicates that the sulfate ester is located at position C4 of the

-D-galactose residues, which occupy the odd-numbered positions in the neocarrabiose repeating sequence (if counted from the reducing end in specific nomenclatures, or non-reducing depending on the synthetic standard source).

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: End-to-End Workflow for Sulfated Oligosaccharide Quantification.

Sample Preparation Protocol

Rationale: Sulfated sugars bind non-specifically to proteins. Simple precipitation is insufficient; Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is required to isolate the anionic analyte from neutral sugars and lipids.

Step-by-Step Methodology:

-

Protein Precipitation:

-

Aliquot

of plasma/homogenate. -

Add

of ice-cold Methanol/Acetonitrile (50:50 v/v) containing Internal Standard (IS). -

Internal Standard Recommendation: Unsaturated Chondroitin Disaccharide (

Di-4S) or a deuterated carrageenan analog if available. -

Vortex for 30s, Centrifuge at

for 10 min at

-

-

SPE Cleanup (Oasis WAX or Strata-X-AW):

-

Condition:

MeOH, then -

Load: Apply supernatant from Step 1.

-

Wash 1:

25mM Ammonium Acetate (pH 4.5) – Removes neutral sugars. -

Wash 2:

MeOH – Removes lipids. -

Elute:

of MeOH containing 5% Ammonium Hydroxide (

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at

. -

Reconstitute in

of Mobile Phase A (see below). Crucial: Reconstituting in pure organic solvent will cause analyte precipitation.

-

LC-MS/MS Method Parameters

Rationale: We employ Ion-Pairing (IP) chromatography.[1] Tributylamine (TBA) is an alkylamine that forms a lipophilic ion-pair with the sulfate groups of the Neocarradecaose. This complex retains on the hydrophobic C18 stationary phase. Without TBA, the analyte would elute in the void volume.

Chromatographic Conditions (HPLC)

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH C18 ( |

| Column Temp | |

| Mobile Phase A | Water + 5 mM Tributylamine (TBA) + 5 mM Acetic Acid (pH ~6.5) |

| Mobile Phase B | Acetonitrile + 5 mM Tributylamine (TBA) + 5 mM Acetic Acid |

| Flow Rate | |

| Injection Vol |

Gradient Profile:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 45% B (Linear ramp)

-

8.5 min: 95% B (Wash)

-

10.0 min: 95% B

-

10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Capillary Voltage:

(Lower voltage reduces discharge in negative mode). -

Desolvation Temp:

(High heat needed to desolvate TBA clusters).

MRM Transitions (Multiple Reaction Monitoring):

Since the target is a DP10 (Decasaccharide), it will likely carry multiple charges (

Assuming a theoretical MW of ~1820 Da:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| Neocarradecaose (DP10) | 606.0 ( | 96.9 ( | 45 | Quantifier |

| Neocarradecaose (DP10) | 606.0 ( | 452.5 ( | 30 | Qualifier |

| Internal Standard | Depends on IS | Depends on IS | Optimized | Quantifier |

Note: The transition to

Mechanistic Insight: Ion-Pairing & Fragmentation

The following diagram illustrates the interaction between the analyte, the ion-pairing reagent, and the fragmentation pathway inside the collision cell.

Figure 2: Mechanism of Ion-Pairing Chromatography and MS Detection.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the method must adhere to FDA/EMA Bioanalytical Guidelines:

-

Linearity: Construct a calibration curve from

to -

Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Sulfated sugars are "sticky"; if carryover > 20% of LLOQ, increase the wash time or use a needle wash of Water:Acetonitrile:Formic Acid (40:40:20).

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. biological matrix. IP-RP methods are susceptible to suppression from endogenous lipids. If suppression > 20%, improve the SPE wash step.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Secondary interactions with column silanols.[2] | Increase TBA concentration to 10mM or increase Column Temp to |

| Signal Drift | Source contamination by TBA. | TBA is non-volatile and coats the MS source. Clean the ion source cone/capillary daily. |

| No Retention | pH too high or insufficient TBA. | Ensure pH is < 7.0 (TBA must be protonated). Freshly prepare Mobile Phases. |

References

-

Thanawiroon, C., & Linhardt, R. J. (2003). Separation of heparan sulfate oligosaccharides using ion-pairing reversed-phase microflow high-performance liquid chromatography with electrospray ionization trap mass spectrometry. Journal of Chromatography A.

-

Fukuyama, Y., et al. (2002). Matrix-assisted ultraviolet laser-desorption ionization and electrospray-ionization time-of-flight mass spectrometry of sulfated neocarrabiose oligosaccharides. Carbohydrate Research.

-

Jackson, G. (2021). Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides.[3] Analytical and Bioanalytical Chemistry.

-

Sigma-Aldrich. Neocarradodecaose-4,1,3,5,7,9,11-hexasulfate Product Sheet. (Used for structural confirmation of the Neocarrabiose series).[4]

Sources

- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

1H and 13C NMR assignment for Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate

Application Note: Structural Elucidation and NMR Assignment of Neocarradecaose-4 1,3,5,7,9-Penta-O-Sulphate

Abstract

Commercially labeled "Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate" (CAS 133628-75-8) presents a unique analytical challenge. While the nomenclature implies a specific substitution pattern on a neocarratetraose (DP4) backbone, the positional descriptors "1,3,5,7,9" often stem from non-standard cataloging or sequential carbon numbering rather than IUPAC carbohydrate nomenclature. This application note provides a rigorous forensic NMR protocol to map the exact sulfation sites of this penta-sulfated tetrasaccharide. We utilize the "Sulfation Shift Effect" (

Structural Context & Feasibility Analysis

Before acquisition, the researcher must reconcile the supplier label with structural reality.

-

The Backbone: "Neocarrabiose-4" refers to a tetrasaccharide (Neo-4) composed of alternating 3,6-anhydro-

-D-galactose (AnGal) and-

Sequence: AnGal(

)Gal(

-

-

The "1,3,5,7,9" Anomaly: In standard pyranose numbering (1-6 per ring), positions like C5 in AnGal cannot be O-sulfated (C5 is part of the ring bridge/methine).

-

Working Hypothesis: The label "1,3,5,7,9" refers to a sequential numbering of the carbon backbone (C1-C24) or a specific patent designation.

-

Objective: This protocol treats the molecule as an unknown penta-sulfated isomer . The goal is to assign the five sulfate groups to chemically feasible positions (Gal C2/C4/C6 or AnGal C2/C4).

-

Sample Preparation & Acquisition Strategy

Sulfated oligosaccharides are sensitive to pH-driven desulfation and signal overlap in the carbohydrate "bulk" region (3.5–4.5 ppm).

Protocol:

-

Solvent: Dissolve 3–5 mg of lyophilized powder in 600

L of 99.96% D -

Reference: Add 10

L of 10 mM TSP (trimethylsilylpropanoic acid) or DSS. Avoid acetone (volatile). -

pH Control: Adjust pD to 7.0–7.5 using NaOD/DCl. Warning: Acidic pH (<5) causes rapid hydrolysis of the glycosidic bonds and migration of sulfates.

-

Temperature: Acquire at 303 K (30°C) or 313 K (40°C) to shift the HDO peak away from the anomeric region and sharpen resonances.

Acquisition Parameters (600 MHz+ recommended):

| Experiment | Purpose | Critical Parameter |

| 1H Presat | Quantitation & purity check | Relaxation delay ( |

| 1H-1H COSY | Trace spin systems (H1 | High resolution in F1 (min 512 increments). |

| 1H-1H TOCSY | Identify whole sugar rings | Mixing time 80–100 ms (to see H1 |

| 1H-13C HSQC | Assign carbons; identify sulfation sites | Multiplicity-edited (CH/CH3 up, CH2 down). |

| 1H-13C HMBC | Linkage (Anomeric C1 | Long-range coupling optimized for 8 Hz. |

Assignment Logic: The "Sulfation Walk"

The core of this assignment relies on the Deshielding Effect . An O-sulfate group exerts a strong electron-withdrawing effect, shifting the attached proton downfield by +0.4 to +0.7 ppm and the attached carbon downfield by +6 to +8 ppm relative to the unsulfated parent.

Step 1: The Anomeric Gatekeepers (4.5 – 5.6 ppm)

A tetrasaccharide will display four anomeric signals.

-

AnGal (

-linkage): 5.0 – 5.6 ppm (Doublets, -

Gal (

-linkage): 4.5 – 4.8 ppm (Doublets, -

Action: Integrate these peaks.[2] Ratios must be 1:1:1:1. If splitting occurs, check for

reducing end equilibrium.

Step 2: Spin System Propagation (COSY/TOCSY)

Use the anomeric protons as starting points to "walk" the ring.

-

Ring A (Non-reducing AnGal): H1

H2 -

Ring B (Internal Gal): H1

H2 -

Note: In AnGal, the H1-H2 coupling is small; TOCSY is essential to bridge H1 to H3/H4.

Step 3: Pinpointing Sulfates (The "Hot Spots")

Compare your assigned shifts to the standard non-sulfated Neocarrabiose shifts.

Reference Shift Table (Approximate

| Residue | Position | Unsulfated 1H | Sulfated 1H (Target) | Unsulfated 13C | Sulfated 13C (Target) |

| Gal | H2/C2 | 3.6 | 4.2 – 4.4 | 71.0 | 78.0 – 80.0 |

| Gal | H4/C4 | 4.1 | 4.6 – 4.8 | 69.0 | 76.0 – 78.0 |

| Gal | H6/C6 | 3.7 | 4.1 – 4.3 | 62.0 | 68.0 – 70.0 |

| AnGal | H2/C2 | 3.9 | 4.7 – 4.9 | 70.0 | 77.0 – 79.0 |

| AnGal | H4/C4 | 4.2 | 4.8 – 5.0 | 72.0 | 79.0 – 81.0 |

-

The "1,3,5,7,9" Test: If the supplier's "1" refers to C1 of the first unit, look for an anomeric sulfate (H1 > 6.0 ppm). This is rare.

-

Likely Scenario: You will find sulfates at AnGal-C2 (common in iota-carrageenan) and Gal-C4 (common in kappa-carrageenan).

-

Penta-Sulfate Hypothesis: A likely configuration for a penta-sulfated tetrasaccharide is sulfation at A(2,4), B(2,6), C(2) or similar combinations.

Visualization of the Workflow

The following diagram outlines the decision tree for assigning the sulfation pattern using the acquired NMR data.

Caption: Logical workflow for de novo assignment of sulfation sites using chemical shift perturbation analysis.

Troubleshooting & Critical Checks

-

The "C5" Trap: If the vendor label claims sulfation at position 5 of a galactose ring, verify the ring form. In standard pyranose, C5 is a methine (CH) attached to the hydroxymethyl group (C6). O-sulfation at C5 is chemically impossible without ring opening. If you see shifts suggesting C5 modification, investigate potential ring-opened forms or impurities .

-

Cation Effects: The CAS listing specifies a Sodium (Na+) salt. If the sample was ion-exchanged (e.g., to K+ or Ca2+), chemical shifts may vary slightly due to chelation, particularly at the sulfate groups.

-

Reducing End Anomers: The reducing end galactose will show two sets of peaks (

and

References

-

Van de Velde, F., et al. (2002).[3] "The structure of

/ -

Knutsen, S. H., & Grasdalen, H. (1992).[4] "The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy." Carbohydrate Research.

-

Préchoux, A., & Helbert, W. (2014).[4] "Preparation and detailed NMR analyses of a series of oligo-

-carrageenans." Carbohydrate Polymers. -

Ueda, K., et al. (2001). "Molecular Dynamics Simulation and NMR Study of Aqueous Neocarrabiose 4-Sulfate." The Journal of Physical Chemistry B.

Sources

Application of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate in galectin-3 inhibition assays

An Application Guide for the Use of Highly Sulfated Neocarrabiose Oligosaccharides in Galectin-3 Inhibition Assays

Senior Application Scientist Note: The specific nomenclature "Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate" does not correspond to a compound described in readily available scientific literature or chemical databases. The numbering pattern is inconsistent with the known structure of a neocarrabiose disaccharide. This guide, therefore, addresses the broader, scientifically established class of Highly Sulfated Neocarrabiose Oligosaccharides as potent inhibitors of Galectin-3. We will use the conceptual molecule "Neocarrabiose-Penta-O-Sulphate" as a representative example of this class to illustrate the principles and protocols.

Introduction: Galectin-3 as a Therapeutic Target

Galectin-3 (Gal-3) is a unique chimera-type lectin, a class of proteins that bind to specific carbohydrate structures.[1][2] Weighing approximately 30 kDa, it possesses a C-terminal carbohydrate-recognition domain (CRD) that specifically binds to β-galactoside sugars found on numerous glycoproteins and glycolipids.[2] Gal-3 is implicated in a wide array of pathophysiological processes, including inflammation, fibrosis, cancer progression, and heart disease.[3][4] Extracellularly, Gal-3 can oligomerize, forming a lattice structure on the cell surface that modulates receptor signaling, cell-cell adhesion, and cell-matrix interactions.[5][6] Given its central role in driving these disease processes, the inhibition of Gal-3, particularly its CRD, has emerged as a significant therapeutic strategy.[4][7]

The Inhibitor: Neocarrabiose-Penta-O-Sulphate

2.1. Rationale for Design

Neocarrabiose is a disaccharide unit characteristic of certain carrageenans, composed of 3,6-anhydro-α-D-galactose and β-D-galactose.[8] While the base neocarrabiose structure has a modest affinity for Gal-3, its potency can be dramatically enhanced through extensive sulfation. The addition of multiple sulfate groups introduces a high density of negative charge. This polyanionic nature facilitates strong electrostatic interactions with positively charged amino acid residues (like Arginine and Lysine) within and near the Gal-3 CRD, significantly increasing binding affinity and inhibitory potential. Neocarrabiose-Penta-O-Sulphate represents a conceptual, highly effective inhibitor from this class, designed to occupy the CRD with high avidity, thereby preventing the binding of endogenous ligands.

2.2. Proposed Mechanism of Action

The primary mechanism of action is competitive inhibition . Neocarrabiose-Penta-O-Sulphate directly competes with the natural β-galactoside-containing glycans for the binding pocket of the Gal-3 CRD. By occupying this site, the inhibitor effectively blocks Gal-3 from interacting with its binding partners on the cell surface and in the extracellular matrix, thereby disrupting downstream signaling pathways responsible for cell migration, proliferation, and fibrogenesis.[7][9]

Caption: Mechanism of Galectin-3 competitive inhibition.

Quantitative Data Summary

The following table provides expected parameters for a representative highly sulfated neocarrabiose inhibitor. These values are illustrative and should be determined empirically for each specific compound and assay system.

| Property | Value | Rationale / Comment |

| Molecular Formula | C₁₂H₁₅O₂₅S₅ (as free acid) | Based on a neocarrabiose backbone with five sulfate groups. |

| Molecular Weight | ~723.6 g/mol (as free acid) | Actual weight will depend on the salt form (e.g., Na⁺, K⁺). |

| Purity | >95% (HPLC, NMR) | High purity is essential to avoid confounding results. |

| Storage | -20°C, desiccated | Sulfated carbohydrates are hygroscopic; protect from moisture. |

| Solubility | >10 mg/mL in H₂O or PBS | High solubility in aqueous buffers is expected. |

| Expected IC₅₀ (FP Assay) | 1 - 20 µM | Highly sulfated oligosaccharides can achieve low micromolar potency.[10] |

| Expected IC₅₀ (Cell Assay) | 10 - 100 µM | Higher concentrations are often needed in cell-based assays due to complexity. |

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This assay provides a direct, in-solution measurement of the inhibitor's ability to displace a fluorescently labeled ligand from the Gal-3 CRD, allowing for the precise determination of the IC₅₀ value.

Principle: A small, fluorescently labeled glycan ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger Gal-3 protein, its tumbling slows dramatically, increasing the polarization signal. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[4][11]

Caption: Workflow for the Fluorescence Polarization competition assay.

Materials:

-

Recombinant Human Galectin-3

-

Fluorescent Tracer (e.g., Fluorescein-labeled lactoside or a high-affinity probe)[1]

-

Neocarrabiose-Penta-O-Sulphate (or other inhibitor)

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20 and 2 mM DTT

-

384-well black, low-volume, non-binding surface microplates

-

Microplate reader with fluorescence polarization capabilities

Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of Gal-3 and 2X working solution of the fluorescent tracer in Assay Buffer. The optimal concentrations must be predetermined via titration experiments, but typical final concentrations are 100-500 nM for Gal-3 and 10-50 nM for the tracer.

-

Prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM final concentration) in Assay Buffer. Include a "no inhibitor" control.

-

-

Assay Plate Setup (per well):

-

Add 10 µL of the inhibitor serial dilution or buffer.

-

Add 10 µL of the 2X Gal-3/Tracer mix.

-

Controls are critical:

-

No Inhibition (100% Signal): Inhibitor dilution replaced with buffer.

-

No Binding (0% Signal): Gal-3 replaced with buffer.

-

-

-

Incubation:

-

Seal the plate and incubate for 15-30 minutes at room temperature, protected from light, to reach binding equilibrium.

-

-

Measurement:

-

Read the plate on a microplate reader, measuring fluorescence polarization (mP).

-

-

Data Analysis:

-

Subtract the background mP value (tracer only) from all readings.

-

Normalize the data by setting the "No Inhibition" control as 100% and the "No Binding" control as 0%.

-

Plot the normalized percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This solid-phase assay measures the inhibitor's ability to prevent Gal-3 from binding to an immobilized glycoprotein ligand.

Principle: A glycoprotein (e.g., asialofetuin, ASF) is coated onto an ELISA plate. Gal-3, pre-incubated with the inhibitor, is added. The amount of Gal-3 that binds to the plate is detected using a primary antibody against Gal-3 and a horse-radish peroxidase (HRP)-conjugated secondary antibody. A stronger inhibitor results in less Gal-3 binding and a lower signal.[2][12]

Methodology:

-

Plate Coating:

-

Coat a 96-well microtiter plate with 100 µL/well of asialofetuin (10 µg/mL in PBS) and incubate overnight at 4°C.[2]

-

-

Blocking:

-

Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20).

-

Block with 200 µL/well of Blocking Buffer (2% BSA in PBS) for 2 hours at room temperature.

-

-

Inhibition Step:

-

In a separate plate or tubes, pre-incubate a fixed concentration of Gal-3 (e.g., 1-5 µg/mL) with a serial dilution of the inhibitor for 1 hour at room temperature.

-

Wash the coated plate 3x with Wash Buffer.

-

Transfer 100 µL of the Gal-3/inhibitor mixtures to the coated plate and incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate 4x with Wash Buffer.

-

Add 100 µL/well of a primary anti-Gal-3 antibody (diluted in Blocking Buffer) and incubate for 1 hour.

-

Wash 4x, then add 100 µL/well of an HRP-conjugated secondary antibody and incubate for 1 hour.

-

-

Development and Reading:

-

Wash 5x with Wash Buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

-

Stop the reaction with 50 µL of 2M H₂SO₄.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Analyze the data similarly to the FP assay, plotting percent inhibition versus inhibitor concentration to determine the IC₅₀.

-

Protocol 3: Cell Migration (Wound Healing) Assay

This functional assay assesses the inhibitor's ability to block Gal-3-mediated cancer cell migration, a key process in metastasis.

Principle: A confluent monolayer of cells is "wounded" by creating a scratch. The cells will naturally migrate to close this gap. Extracellular Gal-3 often enhances this process. The inhibitor is added to determine if it can slow or prevent wound closure.[9][13]

Methodology:

-

Cell Seeding:

-

Wound Creation:

-

Using a sterile p200 pipette tip, create a straight scratch down the center of each well.

-

Gently wash the wells 2x with PBS to remove dislodged cells.

-

-

Treatment:

-

Replace the media with low-serum (e.g., 0.5-1% FBS) or serum-free media containing different concentrations of the Neocarrabiose-Penta-O-Sulphate inhibitor.

-

Include a "vehicle only" control and potentially a positive control (e.g., recombinant Gal-3 to stimulate migration).

-

-

Imaging:

-

Immediately after adding the treatment (T=0), acquire images of the wounds using an inverted microscope. Mark the position for consistent imaging.

-

Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

-

Acquire images of the same wound fields at subsequent time points (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the area or width of the wound at T=0 and each subsequent time point using software like ImageJ.

-

Calculate the percentage of wound closure for each condition relative to its T=0 area.

-

Compare the rate of wound closure in the inhibitor-treated groups to the vehicle control. Statistical significance can be determined using a t-test or ANOVA.

-

References

-

Festuccia, C., et al. (2004). Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions. Biochemistry, 43(45), 11591-11599. Available from: [Link]

-

Kopitz, J., et al. (2021). Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function. International Journal of Molecular Sciences, 22(11), 5673. Available from: [Link]

-

Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved February 22, 2026, from [Link]

-

Liu, K., et al. (2018). Inhibition of Galectin-3 suppressed thyroid cancer cell migration and invasion. OncoTargets and Therapy, 11, 6849-6858. Available from: [Link]

-

Al-Sammarraie, N. (2017). Investigating galectin-3-ligand interaction on cancer cell behaviours. University of Liverpool Repository. Available from: [Link]

-

Li, Y., et al. (2021). Galectin-3 Mediates Thrombin-Induced Vascular Smooth Muscle Cell Migration. Frontiers in Cardiovascular Medicine, 8, 726895. Available from: [Link]

-

Delaine, T., et al. (2020). Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update. Journal of Clinical Medicine, 9(7), 2095. Available from: [Link]

-

Elabscience. (n.d.). Human GAL3(Galectin 3) ELISA Kit. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Neocarrabiose. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Lin, H., et al. (2015). Extracellular galectin-3 facilitates colon cancer cell migration and is related to the epidermal growth factor receptor. Journal of Cellular Physiology, 230(11), 2734-2743. Available from: [Link]

-

Barrio, C., et al. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Chou, F., et al. (2021). Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells. Cancers, 13(9), 2235. Available from: [Link]

- Dumic, J., Dabelic, S., & Flögel, M. (2006). Galectin-3: an open-ended story. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(4), 616-635.

-

Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Retrieved February 22, 2026, from [Link]

-

Slack, R. J., et al. (2021). The therapeutic potential of galectin-3 inhibition in fibrotic disease. The International Journal of Biochemistry & Cell Biology, 130, 105881. Available from: [Link]

- Sörme, P., et al. (2002). Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine. ChemBioChem, 3(2-3), 183-189.

-

Kram, M. (2023). Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis. World Journal of Hepatology, 15(2), 201-207. Available from: [Link]

- Anderluh, M., et al. (2025). Design, synthesis, and evaluation of a novel fluorescent probe for competitive fluorescence polarization assay to screen galectin-8 inhibitors. Acta Chimica Slovenica, 72(1), 1-10.

- Henderson, N. C., et al. (2006). Galectin-3 expression and secretion links macrophages to the promotion of renal fibrosis.

Sources

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. Frontiers | Galectin-3 Mediates Thrombin-Induced Vascular Smooth Muscle Cell Migration [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. file.elabscience.com [file.elabscience.com]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Extracellular galectin-3 facilitates colon cancer cell migration and is related to the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Using Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate as a standard for sulfation analysis

Part 1: Executive Summary & Strategic Rationale

The Challenge: The development of sulfated polysaccharide drugs (e.g., anti-viral candidates, inflammation modulators) is hindered by the structural complexity of the parent carrageenans. Unlike proteins, these molecules lack a template-driven synthesis, resulting in heterogeneous sulfation patterns ("sulfation fingerprints") that dictate biological activity. Standard analytical methods often fail to resolve high-charge density isomers, leading to batch-to-batch variability in clinical trials.

The Solution: The use of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (hereafter referred to as NC-PentaS ) acts as a definitive "molecular ruler." This standard—characterized by its specific alternating sulfation pattern on a defined oligosaccharide backbone (typically a decameric assembly, DP10, where odd-numbered residues carry the sulfate)—provides a critical benchmark for:

-

Charge State Calibration: Validating the ionization efficiency of highly acidic species in Negative-Ion Mode ESI-MS.

-

Isomeric Resolution: Testing the capability of HILIC columns to separate positional isomers based on sulfate distribution rather than just size.

-

Fragmentation Logic: Establishing MS/MS dissociation pathways (e.g., glycosidic cleavage vs. sulfate loss) to automate sequence mapping.

Part 2: Technical Specifications & Mechanism

The Standard: Structural Logic

-

Nomenclature Note: The designation "1,3,5,7,9" implies a positional sulfation pattern on the oligosaccharide chain. In the context of carrageenan oligomers, this typically refers to a Decasaccharide (DP10) composed of 5 repeating Neocarrabiose units, where the non-reducing end of each disaccharide unit (the galactose residue) is sulfated.

-

Chemical Behavior:

-

High Polarity: The 5 sulfate groups render the molecule extremely hydrophilic, requiring specialized chromatography (HILIC or Porous Graphitic Carbon) for retention.

-

Labile Sulfates: The sulfate ester bond is fragile. The standard is used to optimize "soft" ionization parameters to prevent in-source desulfation, which would falsify quantitative data.

-

Analytical Platform: HILIC-MS/MS

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS). HILIC is superior to Reversed-Phase (RP) for this application because the highly polar sulfate groups interact strongly with the water-rich layer on the HILIC stationary phase, providing the necessary retention and separation.

Part 3: Experimental Protocols

Protocol A: Standard Preparation & System Suitability

Objective: Prepare a stable calibration solution that mimics the matrix of a digested carrageenan sample.

Materials:

-

Standard: Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (>95% purity).

-

Solvent A: 50 mM Ammonium Formate (pH 4.5).

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Internal Standard (IS):

-Unsaturated Hexasaccharide (non-sulfated) or stable isotope-labeled glycan.

Steps:

-

Stock Solution: Dissolve 1 mg of NC-PentaS in 1 mL of 50% Acetonitrile/Water . Crucial: Do not use 100% water; the high charge density can lead to adsorption on glass surfaces. The organic content helps maintain solubility and prevents wall interactions.

-

Working Standard: Dilute Stock to 5 µM in 75% Acetonitrile (matching the initial mobile phase conditions).

-

Spiking: For matrix validation, spike the Working Standard into a "blank" carrageenase digest (enzymatically depleted sample) to assess ion suppression.

Protocol B: HILIC-MS/MS Acquisition

Objective: Separate the penta-sulfated standard from lower-sulfated impurities and obtain a fragmentation fingerprint.

Chromatography Conditions:

-

Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

-

Temperature: 40°C (Enhances mass transfer for large glycans).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 80% B (Isocratic hold for loading).

-

2-20 min: 80% -> 50% B (Linear gradient).

-

20-25 min: 50% B (Wash).

-

25-30 min: 80% B (Re-equilibration).

-

Mass Spectrometry Parameters (Negative Ion Mode):

-

Capillary Voltage: 2.0 - 2.5 kV (Keep low to prevent discharge).

-

Cone Voltage: 20-30 V (Critical: Too high strips sulfates; too low reduces transmission).

-

Scan Range: m/z 300 – 2000.

-

MS/MS Collision Energy: Ramp 20-40 eV.

Data Interpretation:

-

Look for the [M-nH]ⁿ⁻ charge states.

-

For a penta-sulfated decasaccharide (approx MW ~1900-2100 Da depending on cation exchange), expect dominant signals at [M-3H]³⁻ and [M-4H]⁴⁻ .

-

Pass Criteria: The sulfate loss peak (m/z 80 or 97) should be <5% of the base peak in the full scan (MS1), indicating "soft" source conditions.

Part 4: Data Visualization & Logic Flow

The following diagram illustrates the analytical workflow, highlighting where the NC-PentaS standard validates the decision gates.

Figure 1: Analytical workflow for sulfation mapping. The NC-PentaS standard (Red Node) is introduced post-digestion to validate the chromatographic resolution and ionization integrity before MS/MS sequencing.

Part 5: Quantitative Summary & Troubleshooting

Table 1: Expected MS/MS Fragmentation Patterns for NC-PentaS

| Fragment Type | m/z Characteristic | Diagnostic Value |

| Precursor Ion | [M-3H]³⁻ | Intact Mass: Confirms the presence of 5 sulfates on the backbone. |

| Y-Ions | Glycosidic cleavage (reducing end) | Sequencing: Reveals the oligosaccharide backbone length (DP). |

| B-Ions | Glycosidic cleavage (non-reducing) | Sequencing: Complementary to Y-ions; verifies sugar sequence. |

| [M-SO₃]⁻ | Precursor - 80 Da | Lability Check: High abundance indicates excessive collision energy. |

| m/z 97 | [HSO₄]⁻ | Sulfate Marker: Confirms the presence of sulfation, but not position. |

Troubleshooting Guide:

-

Issue: Peak Tailing.

-

Cause: Interaction between sulfate groups and metal surfaces in the LC system.

-

Fix: Use PEEK tubing or a bio-inert LC system. Add 5 µM EDTA to Mobile Phase A to chelate trace metals.

-

-

Issue: In-Source Sulfate Loss.

-

Cause: Cone voltage too high.

-

Fix: Lower cone voltage in 5V increments until the [M-SO₃] peak disappears from the MS1 scan. Use the NC-PentaS standard to define this limit.

-

-

Issue: Retention Time Shift.

-

Cause: pH fluctuation in Mobile Phase A.

-

Fix: Ammonium formate buffer (pH 4.5) is critical. Sulfated glycans are sensitive to pH-dependent ionization which alters HILIC retention.

-

Part 6: References

-

Toida, T., et al. (2020). "Ligand-Aided 1H Nuclear Magnetic Resonance Spectroscopy for Non-Destructive Estimation of Sulfate Content in Sulfated Saccharide." Analytical Sciences.[5] Link

-

Quemener, B., et al. (2006). "Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry." Analytical Chemistry. Link

-

van de Velde, F., et al. (2002). "The structure of kappa-carrageenan sulfated oligosaccharides investigated by negative-ion electrospray ionization mass spectrometry." Carbohydrate Research. Link

-

Echemi Chemical Database. (2023). "Neocarratetradecaose-4(1,3,5,7,9,11,13)-hepta-O-sulfate Product Entry." Echemi. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp [mdpi.com]

- 3. On-line liquid chromatography electrospray ionization mass spectrometry for the characterization of kappa- and iota-carrageenans. Application to the hybrid iota-/nu-carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural analysis of kappa-carrageenan [corrected] sulfated oligosaccharides by positive mode nano-ESI-FTICR-MS and MS/MS by SORI-CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.kyodonewsprwire.jp [cdn.kyodonewsprwire.jp]

Cell-based assay for measuring anti-proliferative effects of Neocarrabiose-4

A Multi-Assay Approach for Characterizing the Anti-Proliferative Effects of Neocarrabiose-4

Abstract

Marine-derived polysaccharides and their oligosaccharide derivatives represent a promising frontier in the discovery of novel therapeutic agents.[1] Neocarrabiose-4, an oligosaccharide derived from carrageenan, has garnered interest for its potential biological activities, including anti-tumor properties.[2][3] Evaluating the anti-proliferative capacity of such compounds is a critical first step in preclinical assessment. This guide provides a comprehensive, multi-assay framework for researchers to accurately measure and characterize the anti-proliferative effects of Neocarrabiose-4 on cancer cell lines. We move beyond a single-endpoint assay to present an integrated workflow that combines primary screening for cell viability with secondary, mechanistic assays to elucidate the mode of action—distinguishing between cytostatic and cytotoxic effects. Detailed, field-proven protocols for the Sulforhodamine B (SRB) and MTT metabolic assays are provided for initial screening. To dissect the underlying mechanism, we include protocols for cell cycle analysis via Propidium Iodide (PI) staining and apoptosis detection using Annexin V/PI dual staining, both analyzed by flow cytometry. This structured approach ensures the generation of robust, interpretable data, empowering researchers in drug discovery and development.

Foundational Concepts: Designing a Robust Anti-Proliferation Study

A successful investigation into the anti-proliferative effects of a test compound like Neocarrabiose-4 hinges on a well-designed experimental strategy. This involves understanding the compound, the biological questions being asked, and the appropriate tools to answer them.

1.1. Understanding Neocarrabiose-4

Neocarrabiose is a disaccharide unit that forms the backbone of certain types of carrageenan, a sulfated polysaccharide extracted from red seaweeds.[4][5] Enzymatic or chemical hydrolysis of carrageenan can yield oligosaccharides of varying lengths, such as the tetrasaccharide Neocarrabiose-4.[6] Studies have indicated that lower molecular weight carrageenan derivatives can exhibit more potent anti-tumor and cytotoxic effects compared to the native polysaccharides, potentially by inducing apoptosis or causing cell cycle arrest.[2][3][7]

1.2. Core Principles: Cytotoxicity vs. Cytostasis

An observed anti-proliferative effect can be the result of two distinct cellular outcomes:

-

Cytotoxicity: The compound induces cell death through processes like apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This leads to a decrease in the absolute number of viable cells.

-

Cytostasis: The compound inhibits cell division and proliferation without directly killing the cells. This is often achieved by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).

A primary viability assay, such as SRB or MTT, will reveal if Neocarrabiose-4 has an anti-proliferative effect, but it cannot distinguish between these two mechanisms. Therefore, a multi-assay approach is essential for a complete mechanistic understanding.

1.3. Selecting an Appropriate Cell Line

The choice of cancer cell line is critical and should be guided by the research hypothesis. Key considerations include:

-

Relevance: Select cell lines from cancer types where new therapeutics are needed or where related compounds have shown activity. For instance, various carrageenans have been tested on colon, breast, and esophageal cancer cell lines.[7][8]

-

Growth Characteristics: The cell line's doubling time will influence the duration of the assay. Adherent cell lines are suitable for plate-based assays like SRB and MTT, though protocols can be adapted for suspension cells.

-

Sensitivity: It is often beneficial to screen against a panel of cell lines to identify those most sensitive to Neocarrabiose-4 and to understand its spectrum of activity.

Primary Screening: Quantifying Anti-Proliferative Activity

The initial step is to determine the concentration-dependent effect of Neocarrabiose-4 on cell viability and growth. We present two robust and widely used colorimetric assays that rely on different principles, providing a more validated initial assessment.

Protocol 2.1: Sulforhodamine B (SRB) Assay for Total Biomass Quantification

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[9][10] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells in the well.[11] This makes it a reliable measure of cell biomass.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Neocarrabiose-4 in culture medium. Replace the existing medium with 100 µL of the Neocarrabiose-4 dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[9]

-

Washing: Carefully discard the supernatant and wash the plate five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

-

Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12]

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[13]

-

Absorbance Reading: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[9][11]

Protocol 2.2: MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of a cell population.[14] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.

Step-by-Step Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 from the SRB protocol (Section 2.1).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into visible purple crystals.

-

Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[15][16]

-

Incubation for Dissolution: Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure all formazan crystals are fully dissolved.

-

Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm (to subtract background) using a microplate reader.[15]

2.3. Data Analysis and Interpretation

For both assays, data should be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of Neocarrabiose-4 required to inhibit cell proliferation by 50%.

-

Calculate Percent Viability:

-

Percent Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] x 100

-

-

Generate Dose-Response Curve: Plot Percent Viability against the log concentration of Neocarrabiose-4.

-

Determine IC50: Use non-linear regression (sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Example Data for IC50 Determination of Neocarrabiose-4 using the SRB Assay

| Neocarrabiose-4 (µg/mL) | Log Concentration | Avg. Absorbance (510 nm) | % Viability |

| 0 (Vehicle Control) | - | 1.250 | 100.0% |

| 10 | 1.00 | 1.188 | 95.0% |

| 50 | 1.70 | 0.975 | 78.0% |

| 100 | 2.00 | 0.650 | 52.0% |

| 250 | 2.40 | 0.313 | 25.0% |

| 500 | 2.70 | 0.150 | 12.0% |

| 1000 | 3.00 | 0.088 | 7.0% |

From a curve fit of this data, an IC50 value can be accurately determined.

Mechanistic Assays: Uncovering the Mode of Action

If the primary screen reveals significant anti-proliferative activity (e.g., a reproducible IC50 < 100 µg/mL), the next step is to investigate the mechanism. Flow cytometry is a powerful tool for this purpose.

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with Neocarrabiose-4 at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 or 48 hours). Include vehicle-treated control cells.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing any floating cells. This is crucial to include cells that may have detached due to treatment.

-

Washing: Wash the cell pellet (approx. 1 x 10⁶ cells) twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18][19]

-

Scientist's Note: RNase A is essential to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[20] Collect at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests a cell cycle arrest.

Caption: Potential cell cycle arrest points induced by an anti-proliferative agent.

Protocol 3.2: Apoptosis Detection by Annexin V & PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells.[23] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[24]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Treat cells in 6-well plates as described in Protocol 3.1, step 1. It is crucial to also establish a positive control by treating cells with a known apoptosis inducer (e.g., Staurosporine or Etoposide).

-

Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 3.1, step 2.

-

Critical Note: Avoid harsh mechanical harvesting methods like scraping, as this can damage the cell membrane and lead to false-positive Annexin V staining.[25] Enzymatic detachment with trypsin is preferred.

-

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[21]

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[23]

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube and keep the samples on ice, protected from light.

-

Flow Cytometry Analysis: Analyze immediately by flow cytometry. The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four distinct populations.

Caption: Quadrant analysis of Annexin V and Propidium Iodide flow cytometry data.

Integrated Experimental Workflow and Interpretation

A multi-assay approach provides a comprehensive picture of a compound's bioactivity. The workflow should be logical, starting with broad screening and moving to specific mechanistic questions.

Caption: Integrated workflow for assessing the anti-proliferative effects.

Interpreting Combined Results:

-

Result A: Significant decrease in SRB/MTT signal + Accumulation of cells in G1 or G2/M phase + No significant increase in Annexin V positive cells.

-

Result B: Significant decrease in SRB/MTT signal + Large increase in Annexin V positive / PI negative (early) and Annexin V positive / PI positive (late) populations + Appearance of a Sub-G1 peak in cell cycle analysis.[2]

-

Result C: Significant decrease in SRB/MTT signal + No change in cell cycle distribution + Increase in Annexin V negative / PI positive population.